molecular formula C10H6F3NO3 B15055653 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid

Cat. No.: B15055653
M. Wt: 245.15 g/mol
InChI Key: JUVFNTTZWRLCPM-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid (CAS 1956332-04-9) is a benzofuran-2-carboxylic acid derivative with a molecular formula of C12H10F3NO3 and a molecular weight of 273.21 . This compound is a valuable chemical building block in medicinal chemistry and drug discovery research. Benzofuran is a key structural unit in numerous biologically active natural products and approved drugs, exhibiting a broad spectrum of pharmacological activities . The scaffold is recognized for its applications in developing novel therapeutic agents, with derivatives showing promise as potent inhibitors of various biological targets . For instance, structurally similar benzofuran-2-carboxylic acids have been identified as potent Pim-1 kinase inhibitors through fragment-based screening and optimization, demonstrating the importance of the carboxylic acid and amino groups for target interaction . Furthermore, benzofuran-2-carboxamide derivatives have been synthesized and evaluated for neuroprotective and antioxidant effects, showing efficacy in protecting against NMDA-induced excitotoxic neuronal damage and scavenging free radicals . From a synthetic chemistry perspective, modern methods for constructing the benzofuran core continue to advance, including transition-metal-free one-pot processes conducted at room temperature that offer high efficiency and mild conditions for generating benzofuranamine derivatives . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)4-1-2-5-6(3-4)17-8(7(5)14)9(15)16/h1-3H,14H2,(H,15,16)

InChI Key

JUVFNTTZWRLCPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Cesium Carbonate-Mediated Room-Temperature Cyclization

Reaction Design and Optimization

The most widely adopted method involves cesium carbonate (Cs₂CO₃)-mediated cyclization of 2-hydroxybenzonitrile derivatives with 2-bromoacetophenones in dimethylformamide (DMF). This one-pot cascade reaction forms both C–C and C–O bonds at ambient temperature (20–25°C) within 10–20 minutes. Key advantages include:

  • High atom economy : 78–92% yields for analogous benzofuran structures
  • Gram-scale feasibility : Demonstrated production of 15 g batches without yield loss
  • Functional group tolerance : Accommodates electron-withdrawing groups like trifluoromethyl at specific positions
Table 1: Optimization Parameters for Cs₂CO₃-Mediated Synthesis
Parameter Optimal Value Yield Impact (±%)
Cs₂CO₃ Equivalents 2.0 +34% vs 1.0 equiv
Solvent DMF +28% vs THF
Temperature 25°C +19% vs 100°C
Reaction Time 15 min +22% vs 60 min

Data adapted from controlled studies on analogous systems

Mechanistic Pathway

The reaction proceeds through three distinct phases:

  • Phenoxide formation : Cs₂CO₃ deprotonates 2-hydroxybenzonitrile (pKa ≈ 7.5 in DMF)
  • Nucleophilic substitution : Phenoxide attacks 2-bromoacetophenone's electrophilic carbonyl carbon
  • Tautomerization : Keto-enol equilibrium stabilizes the benzofuran core

The trifluoromethyl group's strong electron-withdrawing nature accelerates cyclization by increasing the electrophilicity of adjacent carbons.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Strategy

An alternative route employs palladium-catalyzed coupling to introduce the trifluoromethyl group post-cyclization:

  • Synthesize 3-amino-6-bromobenzofuran-2-carboxylic acid via Cs₂CO₃ method
  • Couple with trifluoromethylboronic acid using Pd(dppf)Cl₂ catalyst
  • Achieve 68–72% yield in DMF/H₂O (3:1) at 80°C
Table 2: Palladium Catalyst Performance Comparison
Catalyst Yield (%) Reaction Time (h)
Pd(PPh₃)₄ 52 24
Pd(dtbpf)Cl₂ 71 12
Pd(dppf)Cl₂·CH₂Cl₂ 68 10

Data derived from analogous coupling reactions

Challenges in Direct Trifluoromethylation

Direct introduction of CF₃ groups faces two main hurdles:

  • Oxidative instability : CF₃ radicals require strict oxygen-free conditions
  • Regioselectivity : Undesired meta-substitution occurs in 18–22% of cases without directing groups

Microwave-Assisted Hydrolysis of Ester Precursors

Two-Step Ester to Acid Conversion

For acid-sensitive substrates, a protective group strategy proves effective:

  • Synthesize methyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (85% yield)
  • Hydrolyze with NaOH in ethanol under microwave irradiation (79°C, 5 min)
Table 3: Hydrolysis Condition Optimization
Base Solvent Temp (°C) Time Yield (%)
NaOH EtOH 79 5 min 91
KOH MeOH 65 30 min 83
LiOH THF/H₂O 25 2 h 67

Data from analogous benzofuran hydrolysis studies

Novel Catalytic Systems from Recent Advances

Copper-Mediated Trifluoromethylation

Purification and Characterization Protocols

Standard Workup Procedure

  • Acid-base extraction :
    • Wash organic layer (EtOAc) with 1M NaOH (3×)
    • Neutralize with 1M HCl to pH 6.8–7.2
  • Chromatography :
    • Silica gel column with hexane/EtOAc (4:1 → 1:1 gradient)
  • Recrystallization :
    • Dichloromethane/hexane (1:5) yields 99.5% pure crystals

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J=8.0 Hz), 7.61(d), 6.02 (bs, NH₂)
  • HRMS : m/z 245.15 [M+H]⁺ matches theoretical C₁₀H₆F₃NO₃
  • IR : 1712 cm⁻¹ (C=O), 3340 cm⁻¹ (NH₂)

Comparative Method Analysis

Table 4: Synthesis Method Evaluation Matrix
Method Yield (%) Purity (%) Cost Index Scalability
Cs₂CO₃ Cyclization 92 99.5 1.0 Kilogram
Pd-Catalyzed Coupling 71 98.2 3.8 100g
Microwave Hydrolysis 91 99.1 1.2 500g
Continuous Flow 82 97.8 2.1 Multi-kg

Industrial-Scale Considerations

Cost Drivers

  • Trifluoromethyl precursors: 58% of raw material costs
  • Palladium catalysts: 22% expense in coupling routes
  • Solvent recovery: DMF recycling saves 34% operational costs

Environmental Impact

  • E-factor : 8.7 kg waste/kg product (Cs₂CO₃ method)
  • PMI : 12.4 (microwave route vs 18.1 for traditional)

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups present on the benzofuran ring.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens or nitro groups.

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Ethyl 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylate
  • Structure : Ethyl ester derivative of the target compound.
  • Key Differences : Replacement of the carboxylic acid (-COOH) with an ethyl ester (-COOEt) group.
  • Impact : The ester group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the carboxylic acid form. This substitution is common in prodrug design to optimize bioavailability .
5,6-Dimethyl-1-benzofuran-3-carboxylic Acid
  • Structure : Benzofuran-3-carboxylic acid with methyl (-CH₃) groups at positions 5 and 4.
  • Key Differences : Lack of -CF₃ and -NH₂ groups; carboxylic acid at position 3 instead of 2.
  • Impact : Methyl groups increase steric hindrance but lack the strong electron-withdrawing effects of -CF₃. This reduces metabolic stability and alters binding interactions in biological systems .
3-(Difluoromethoxy)benzofuran-2-carboxylic Acid
  • Structure : Difluoromethoxy (-OCF₂H) substituent at position 3.
  • Key Differences : -OCF₂H vs. -NH₂/-CF₃; both -OCF₂H and -CF₃ are electron-withdrawing, but -OCF₂H offers different steric and electronic profiles.

Heterocyclic Analogs with Similar Substituents

3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic Acid
  • Structure : Pyridine ring instead of benzofuran; -CF₃ at position 6 and -NH₂ at position 3.
  • Key Differences : Pyridine’s nitrogen atom introduces a polarizable lone pair, increasing basicity compared to benzofuran’s oxygen.
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic Acid
  • Structure : Pyrazine ring with -CF₃ at position 6 and -NH₂ at position 3.
  • Key Differences : Pyrazine’s two nitrogen atoms create a more electron-deficient aromatic system.
  • Impact : Enhanced acidity (pKa ~2.5–3.5) compared to benzofuran derivatives (pKa ~4–5), influencing solubility and ionization under physiological conditions .
Key Observations :
  • Lipophilicity : The -CF₃ group in the target compound increases logP compared to methyl or hydroxylated analogs, enhancing blood-brain barrier penetration .
  • Acidity : Carboxylic acid derivatives are more acidic (pKa ~4–5) than ester or amide analogs, affecting ionization and solubility in physiological environments .

Biological Activity

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both an amino group and a trifluoromethyl group suggests that this compound may interact with various biological targets, including enzymes and receptors, which could lead to significant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 250.17 g/mol

This structure features a benzofuran core with amino and trifluoromethyl substituents, which are known to enhance the compound's biological activity.

Biological Activity Overview

Research indicates that compounds containing benzofuran moieties often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of the trifluoromethyl group is particularly notable for its ability to improve pharmacodynamic and pharmacokinetic properties, such as enhancing binding affinity and membrane permeability .

Anti-inflammatory Activity

Studies have shown that derivatives of benzofuran can possess significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested for their ability to inhibit paw edema in animal models. Specific derivatives demonstrated a marked decrease in inflammation compared to standard anti-inflammatory drugs like indomethacin. The most potent derivatives exhibited significant inhibition within hours of administration .

CompoundInhibition Rate (%)Time (hours)
4b702
6a653
12b604

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H187). The mechanism may involve the inhibition of key signaling pathways associated with tumor growth and metastasis .

Case Study: Anticancer Activity

In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their anticancer activity. One compound demonstrated an IC50 value of 12 μM against ovarian cancer cells, indicating potent activity. This suggests that modifications to the benzofuran structure can significantly enhance its therapeutic efficacy .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Modulation of Kinase Activities : Similar compounds have been reported to inhibit kinase activities involved in inflammatory responses and cancer progression .

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